![molecular formula C10H12O B13685716 1-(1-Methoxyethenyl)-4-methylbenzene CAS No. 51440-57-4](/img/structure/B13685716.png)
1-(1-Methoxyethenyl)-4-methylbenzene
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Overview
Description
It is a derivative of styrene, where the vinyl group is substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Methoxyethenyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with sodium methoxide in methanol, followed by dehydrohalogenation . Another method includes the reaction of 4-methylbenzaldehyde with methanol in the presence of an acid catalyst to form the corresponding acetal, which is then dehydrated to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methoxyethenyl)-4-methylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like FeBr3.
Major Products Formed
Oxidation: 4-Methylbenzaldehyde, 4-Methylbenzoic acid.
Reduction: 4-Methylphenol.
Substitution: 4-Bromo-1-(1-methoxyethenyl)benzene.
Scientific Research Applications
1-(1-Methoxyethenyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methoxyethenyl)-4-methylbenzene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity . The compound’s effects are mediated through pathways involving electrophilic and nucleophilic reactions, depending on the specific chemical environment .
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-1-phenylethene
- Methyl α-styryl ether
- α-Methoxystyrene
Comparison
1-(1-Methoxyethenyl)-4-methylbenzene is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to other styrene derivatives. This substitution affects the compound’s reactivity, making it more suitable for specific applications in organic synthesis and industrial processes .
Biological Activity
1-(1-Methoxyethenyl)-4-methylbenzene, also known as 1-(methoxyvinyl)-4-methylbenzene, is a compound with significant biological activity that has been explored in various research contexts. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12O
- Molecular Weight : 148.20 g/mol
- Structure : The compound features a methoxy group and a vinyl group attached to a methyl-substituted benzene ring, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to undergo electrophilic addition reactions. These reactions can lead to the formation of reactive intermediates that interact with various biomolecules, including proteins and nucleic acids. Such interactions may result in alterations in cellular signaling pathways, potentially influencing processes like apoptosis, proliferation, and inflammation.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity. In vitro studies have demonstrated its capacity to inhibit the growth of various cancer cell lines. For example, it has shown effectiveness against gastric cancer cells with IC50 values indicating significant cytotoxicity at low concentrations .
Cell Line | IC50 (μM) |
---|---|
MGC-803 | 5.1 |
HGC-27 | 7.6 |
These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells, although the exact mechanisms remain to be fully elucidated.
Antimicrobial Activity
Studies have also explored the antimicrobial properties of this compound. It has been investigated for its potential as an antimicrobial agent against various pathogens. The minimum inhibitory concentrations (MIC) for different bacterial strains have been reported to be above 500 μM, indicating moderate activity .
Study on Gastric Cancer Cells
A notable study focused on the effects of this compound on gastric cancer cell lines MGC-803 and HGC-27. The compound was found to significantly reduce cell viability and induce apoptosis through mechanisms involving G2/M phase arrest and increased Bax/Bcl-2 ratios .
Genotoxicity Assessment
In a genotoxicity study, this compound was evaluated for potential DNA-damaging effects. Results indicated a positive response in certain assays, suggesting that while it may possess therapeutic potential, caution is warranted regarding its safety profile .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
1-Methoxy-1-phenylethene | Methoxy group on phenyl ring | Moderate anticancer activity |
Methyl α-styryl ether | Styryl group with methyl substitution | Antimicrobial properties |
1-Methoxyvinylbenzene | Vinyl group with methoxy substitution | Anticancer properties |
Properties
CAS No. |
51440-57-4 |
---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-(1-methoxyethenyl)-4-methylbenzene |
InChI |
InChI=1S/C10H12O/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7H,2H2,1,3H3 |
InChI Key |
UOGXIPLKDOHXRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)OC |
Origin of Product |
United States |
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